

An In-depth Technical Guide to the Spectroscopic Data of Geranyl Acetate

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Compound of Interest		
Compound Name:	Geranyl Acetate	
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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Geranyl Acetate**. It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed spectroscopic data and the experimental protocols for their acquisition.

Spectroscopic Data of Geranyl Acetate

Geranyl acetate is a monoterpenoid and an ester, recognized for its pleasant floral or fruity aroma.[1] Its chemical formula is C₁₂H₂₀O₂ with a molecular weight of 196.29 g/mol .[2][3] The spectroscopic data presented below are crucial for its structural elucidation and characterization.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For **Geranyl Acetate**, spectra are typically recorded in deuterated chloroform (CDCl₃).[4][5]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
5.35	t	1H	H-2
5.09	t	1H	H-6
4.59	d	2H	H-1
2.10 - 2.05	m	4H	H-4, H-5
2.05	S	3H	H-12 (Acetyl CH₃)
1.71	S	3H	H-10 (C3-CH₃)
1.68	S	3H	H-8 (C7-CH₃)
1.60	S	3H	H-9 (C7-CH₃)

Source: Data compiled from ChemicalBook and the Human Metabolome Database.[4][5][6]

 ^{13}C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the different carbon atoms in the molecule.



Chemical Shift (ppm)	Carbon Assignment
171.1	C-11 (C=O)
142.3	C-3
131.9	C-7
123.7	C-6
118.5	C-2
61.4	C-1
39.6	C-4
26.3	C-5
25.7	C-8
21.1	C-12 (Acetyl CH₃)
17.7	C-9
16.5	C-10

Source: Data compiled from ChemicalBook.[7][8]

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹)	Bond Vibration	Functional Group
2970 - 2850	C-H stretch	Alkane
1745	C=O stretch	Ester
1675	C=C stretch	Alkene
1230	C-O stretch (ester linkage)	Ester

Source: Data compiled from the NIST Chemistry WebBook and other sources.[2][9]



Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method used for volatile compounds like **Geranyl Acetate**.[6]

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Proposed Fragment Ion
196	-	[M] ⁺ (Molecular Ion)
136	High	[M - CH₃COOH]+
93	High	[C7H9] ⁺
69	100	[C₅H₃]⁺ (Base Peak)
43	High	[CH₃CO]+
41	High	[C ₃ H ₅] ⁺

Source: Data compiled from NIST and ChemicalBook.[6][10]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

This protocol is for acquiring ¹H and ¹³C NMR spectra of **Geranyl Acetate**.

- Sample Preparation:
 - For ¹H NMR, accurately weigh 5-25 mg of Geranyl Acetate. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[11]
 - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)
 containing an internal standard like tetramethylsilane (TMS).[11]
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.[11]
 - Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.



- The final liquid level in the NMR tube should be between 4.0 and 5.0 cm.[11]
- Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.[11]
 - Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution.
 [11]
 - Tune the probe for the specific nucleus being observed (¹H or ¹³C).[11]
 - Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
 - Acquire the spectrum. For ¹H NMR of small molecules, a few scans may be sufficient, while ¹³C NMR will require a significantly larger number of scans due to its lower natural abundance.[12][13]

This protocol describes the acquisition of an IR spectrum for a pure liquid sample like **Geranyl**Acetate.[14]

- Sample Preparation:
 - Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator.
 - Using a Pasteur pipette, place one to two drops of neat Geranyl Acetate onto the center of one salt plate.[14]
 - Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[15]
- Data Acquisition:
 - Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.[16]



- Acquire a background spectrum of the empty sample compartment.
- Acquire the IR spectrum of the Geranyl Acetate sample. The instrument will automatically ratio the sample spectrum against the background.[16]
- After analysis, clean the salt plates thoroughly with a dry solvent like acetone and return them to the desiccator.[14][15]

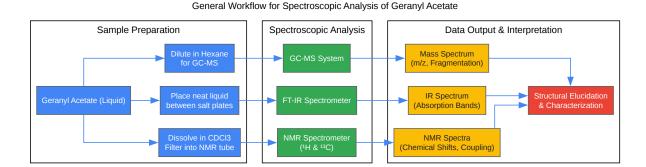
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile fragrance compounds.[17]

- Sample Preparation:
 - Prepare a dilute solution of Geranyl Acetate. For example, pipette approximately 15 μL of the compound into a 2 mL GC vial and dilute with 1.5 mL of a volatile solvent like hexane.
 [17]
 - Cap the vial and mix thoroughly. Dilution is crucial to avoid overloading the GC column and detector.[17]
 - Alternatively, for complex matrices, headspace analysis or solid-phase microextraction (SPME) can be employed to isolate volatile components.[18][19]
- Instrument Setup and Data Acquisition:
 - Couple a gas chromatograph to a mass spectrometer. An electron ionization (EI) source is typically used.[17]
 - Set the GC oven temperature program to effectively separate the components of the sample.
 - Inject a small volume (e.g., 1-2 μL) of the prepared sample into the GC inlet.
 - The sample is vaporized and carried by an inert gas through the GC column, where separation occurs.
 - As components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected to produce a mass spectrum.[17]



Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like **Geranyl Acetate**.



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Caption: Workflow for the spectroscopic analysis of **Geranyl Acetate**.

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